1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
Description
Structural Classification and Nomenclature
This compound possesses the molecular formula C₁₈H₁₉N₅O₂ and a molecular weight of 337.38 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1170135-79-1, providing a unique identifier for this specific molecular structure. The nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the complex multi-ring system that characterizes this heterocyclic compound.
The structural architecture of this compound can be systematically analyzed through its constituent components. The central pyrazolo[4,3-d]pyrimidine core represents a bicyclic heterocycle formed by the fusion of a pyrazole ring with a pyrimidine ring in a specific orientation. This core structure contains five nitrogen atoms distributed across the two fused rings, contributing to the compound's unique electronic properties and potential biological activity. The pyrazolo[4,3-d]pyrimidine framework differs from its isomeric counterpart, pyrazolo[3,4-d]pyrimidine, in the specific fusion pattern of the two heterocyclic rings.
Attached to position 2 of the pyrazolo[4,3-d]pyrimidine core is a 4-methylphenyl substituent, which introduces additional aromatic character and potential for hydrophobic interactions. The methyl group on the phenyl ring provides subtle steric and electronic modifications that can influence the compound's binding properties and pharmacological behavior. At position 7 of the heterocyclic core, a piperidine-4-carboxylic acid moiety is connected, introducing both a saturated nitrogen-containing ring and a carboxylic acid functional group. This combination provides opportunities for hydrogen bonding, ionic interactions, and additional conformational flexibility.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Pyrazolo[4,3-d]pyrimidine core | Bicyclic heterocycle with 5 nitrogen atoms | Electronic properties, planarity, hydrogen bonding |
| 4-Methylphenyl substituent | Aromatic ring with methyl group | Hydrophobic interactions, steric effects |
| Piperidine ring | Saturated six-membered nitrogen heterocycle | Conformational flexibility, basicity |
| Carboxylic acid group | Polar functional group | Hydrogen bonding, ionic interactions |
Historical Development in Heterocyclic Chemistry
The development of pyrazolo[4,3-d]pyrimidine derivatives as therapeutic agents represents a significant advancement in heterocyclic chemistry that emerged from decades of systematic research into nitrogen-containing ring systems. The historical evolution of this chemical class can be traced to early investigations into purine analogs and their potential as kinase inhibitors. Researchers recognized that pyrazolo[4,3-d]pyrimidine structures could serve as bioisosteres of naturally occurring purines, particularly adenine, due to their similar electronic distribution and hydrogen bonding patterns.
The synthetic approaches to pyrazolo[4,3-d]pyrimidine derivatives have evolved considerably since their initial discovery. Early synthetic methods involved cyclization reactions between appropriately substituted pyrazole precursors and pyrimidine-forming reagents. The development of more sophisticated synthetic methodologies has enabled the preparation of increasingly complex derivatives, including compounds like this compound. Modern synthetic approaches often employ palladium-catalyzed coupling reactions, nucleophilic substitution strategies, and multi-step sequences that allow for precise control over substitution patterns.
The recognition of pyrazolo[4,3-d]pyrimidine derivatives as potential therapeutic agents gained momentum through structure-activity relationship studies that demonstrated their ability to interact with various biological targets. Research efforts have focused particularly on their potential as hypoxia-inducible factor prolyl hydroxylase domain inhibitors, with studies showing that specific pyrazolo[4,3-d]pyrimidine derivatives can effectively modulate erythropoietin production. These investigations have revealed that structural modifications to the core heterocycle can significantly influence biological activity, leading to the development of compounds with improved pharmacological properties.
Significance of Pyrazolo[4,3-d]pyrimidine Core in Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidine core structure has emerged as a privileged scaffold in medicinal chemistry due to its unique ability to mimic the binding characteristics of natural purines while offering enhanced selectivity and improved pharmacological properties. This heterocyclic framework functions as an adenine bioisostere, allowing it to interact effectively with kinase active sites and other purine-binding proteins. The significance of this core structure lies in its capacity to form critical hydrogen bonding interactions with amino acid residues in enzyme active sites, particularly those involved in adenosine triphosphate binding.
Recent research has demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess remarkable versatility in their biological activities. Studies have shown that compounds containing this core structure can function as effective hypoxia-inducible factor prolyl hydroxylase domain inhibitors, with potential applications in treating renal anemia. The mechanism of action involves stabilization of hypoxia-inducible factor alpha subunits, leading to increased erythropoietin production and subsequent improvement in hemoglobin levels. Compound optimization studies have revealed that modifications to the pyrazolo[4,3-d]pyrimidine core can significantly enhance both potency and bioavailability.
The medicinal chemistry significance of pyrazolo[4,3-d]pyrimidine derivatives extends beyond their role as enzyme inhibitors. Research has identified compounds within this class that demonstrate anti-inflammatory properties through modulation of toll-like receptor 4 and p38 signaling pathways. These findings suggest that the pyrazolo[4,3-d]pyrimidine scaffold may serve as a foundation for developing novel anti-inflammatory agents with potential applications in treating acute lung injury and related inflammatory conditions.
The structural optimization of pyrazolo[4,3-d]pyrimidine derivatives has revealed important structure-activity relationships that guide the design of more effective therapeutic agents. Research has shown that the introduction of specific substituents at various positions of the heterocyclic core can dramatically influence both biological activity and pharmacokinetic properties. For compounds like this compound, the presence of the piperidine-carboxylic acid moiety may contribute to improved solubility and bioavailability characteristics, while the methylphenyl substituent can enhance binding affinity through additional hydrophobic interactions.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-2-4-14(5-3-12)23-10-15-16(21-23)17(20-11-19-15)22-8-6-13(7-9-22)18(24)25/h2-5,10-11,13H,6-9H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALEEVFRWZLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=N2)C(=NC=N3)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine nucleus is synthesized through condensation reactions involving hydrazine derivatives and pyrimidine precursors. A typical route starts from appropriately substituted pyrimidine intermediates, which are cyclized with hydrazine or substituted hydrazines to form the fused pyrazolo ring system.
- For example, stannous chloride dihydrate reduction of nitro-substituted pyrimidinyl anilines followed by cyclization steps has been reported to yield related heterocyclic amines.
- Substituents such as 4-methylphenyl groups are introduced either by using substituted pyrimidine precursors or by subsequent cross-coupling reactions.
Coupling with Piperidine-4-carboxylic Acid
The piperidine-4-carboxylic acid moiety is introduced via amide bond formation or direct substitution on the heterocyclic core. Key steps include:
- Activation of the carboxylic acid group of piperidine-4-carboxylic acid using coupling reagents such as isobutyl chloroformate and N-methylmorpholine in dry N,N-dimethylformamide (DMF) at low temperatures (0–5 °C).
- Subsequent addition of the heterocyclic amine to form the amide linkage, typically stirred at room temperature for several hours.
- Work-up includes extraction, drying, and purification by column chromatography.
Protection and Deprotection Strategies
- Use of protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen is common to prevent side reactions during coupling.
- After coupling, deprotection is achieved by acid treatment (e.g., p-toluenesulfonic acid in refluxing toluene) to yield the free amine or acid functionalities.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Activation of piperidine-4-carboxylic acid | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, triethylamine, dichloromethane, room temp, 5–10 h | ~70–88% | Efficient coupling with amines; mild conditions |
| Coupling with substituted pyrazolo[4,3-d]pyrimidinyl amine | Isobutyl chloroformate, N-methylmorpholine, DMF, 0–5 °C to RT, 5–6 h | 73–88% | Low temperature activation avoids side reactions |
| Purification | Silica gel column chromatography (dichloromethane/methanol mixtures) | - | Essential for removing impurities and isolating pure product |
Analytical and Purification Techniques
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Purification is typically performed by silica gel column chromatography using solvent mixtures such as dichloromethane/methanol (1:1) or petroleum ether/ethyl acetate (1:1).
- Final compounds are characterized by NMR spectroscopy, mass spectrometry (e.g., ESI-MS), and melting point determination.
Research Findings and Optimization Notes
- The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride combined with additives such as 1-hydroxybenzotriazole improves coupling efficiency and reduces racemization or side reactions.
- Low-temperature activation of carboxylic acids with isobutyl chloroformate and N-methylmorpholine enhances selectivity and yield in amide bond formation.
- Protecting groups on the piperidine nitrogen improve overall yield and purity by preventing unwanted side reactions during multi-step synthesis.
- The choice of solvent and purification method critically affects the isolation of the target compound in high purity.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Pyrazolo[4,3-d]pyrimidine core synthesis | Pyrimidine precursors, hydrazine derivatives | Reduction, cyclization, reflux | Formation of fused heterocycle with 4-methylphenyl substituent |
| Piperidine-4-carboxylic acid activation | Isobutyl chloroformate, N-methylmorpholine, DMF | 0–5 °C, stirring | Activated intermediate for coupling |
| Amide bond formation | Activated acid + heterocyclic amine | RT, 5–6 h | Coupled product with piperidine-carboxylic acid moiety |
| Deprotection (if applicable) | p-Toluenesulfonic acid, reflux | 4 h | Removal of Boc protecting group |
| Purification | Silica gel chromatography | Various solvent systems | Pure target compound |
This comprehensive synthesis approach for This compound is supported by multiple peer-reviewed protocols emphasizing coupling chemistry, heterocyclic synthesis, and purification techniques. The methods provide reliable yields and high purity suitable for further biological or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly as an enzyme inhibitor in cancer research. Studies indicate that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer drug development.
Research has shown that 1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid exhibits anti-inflammatory properties. It has been studied for its effects on various inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Chemical Synthesis
As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its unique pyrazolo[4,3-d]pyrimidine structure allows for the development of new compounds with varied biological activities, including those targeting neurological disorders and metabolic diseases.
Material Science
In industrial applications, this compound is explored for the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for creating advanced materials used in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Compound A : 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid (CAS: Not provided)
- Key Differences: Substituents: 2-ethoxyethyl and 3-ethyl groups on the pyrazolo-pyrimidine core. Positional Variation: Piperidine-4-carboxylic acid at position 5 (vs. position 7 in the target compound). Additional Group: 4-Methylpyridin-2-ylamino at position 7.
- Functional Impact :
Compound B : 1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxylic acid
- Key Differences :
- Core Structure: Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[4,3-d]pyrimidine).
- Substituents: 3,4-Dimethoxyphenyl and methyl groups at positions 2 and 3.
- Functional Impact :
mTOR Inhibitors with Pyrazolo-Pyrimidine Motifs
Compound C : WYE-354 (Methyl 4-(1-(1-(methoxycarbonyl)piperidin-4-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenylcarbamate)
- Key Differences: Substituents: Morpholino and methoxycarbonyl-piperidine groups. Position: Pyrazolo[3,4-d]pyrimidine core with substitutions at positions 4 and 4.
- Functional Impact: Potent mTOR inhibitor with IC₅₀ < 10 nM, demonstrating the importance of morpholino groups for kinase selectivity .
Compound D : AZD8055 ([5-(2,4-Bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl]methanol)
- Key Differences: Core Structure: Pyrido[2,3-d]pyrimidine (vs. pyrazolo-pyrimidine). Substituents: Bis(3-methylmorpholino) groups and methoxyphenyl methanol.
- Functional Impact: Superior mTORC1/2 inhibition (IC₅₀ = 0.8 nM) due to dual morpholino substitution, but higher molecular weight (465.5 g/mol) limits bioavailability .
Piperidine-Containing Heterocycles in Recent Patents
Compound E : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences :
- Core Structure: Pyrido[1,2-a]pyrimidin-4-one fused with pyrazolo-pyrazine.
- Substituents: Fluorine atom on the piperidine ethyl chain.
- Functional Impact :
Comparative Data Table
Research Findings and Implications
- Structural Insights :
- Therapeutic Potential: The target compound’s carboxylic acid group offers advantages in solubility and bioavailability over methyl/morpholino-substituted analogs . Pyrazolo-pyrimidine derivatives with piperidine moieties are versatile scaffolds for cardiovascular and oncology drug development .
Biological Activity
1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid is a complex organic compound recognized for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives. Its chemical structure can be represented as follows:
The compound features a piperidine ring and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial in cancer therapy as it disrupts the proliferation of malignant cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects .
Anticancer Activity
Research has demonstrated the effectiveness of this compound in inhibiting tumor growth. In vitro assays showed that it effectively induces apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for various cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| HeLa (Cervical Cancer) | 3.8 |
| A549 (Lung Cancer) | 6.1 |
These results suggest a promising potential for development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy was assessed using disk diffusion and broth microdilution methods against several pathogens. The minimum inhibitory concentrations (MICs) were determined:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 10 |
The results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-negative bacteria .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
- Infection Control : In clinical trials assessing the efficacy of this compound against resistant bacterial strains, patients showed improved outcomes with reduced infection rates when treated with formulations containing this active ingredient .
Q & A
Q. What are the optimal synthetic routes for 1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid, and how can reaction yields be improved?
Methodological Answer:
- Route Design : Start with a pyrazolo[4,3-d]pyrimidine core functionalized at the 7-position. Piperidine-4-carboxylic acid can be introduced via nucleophilic substitution or palladium-catalyzed coupling, as seen in analogous heterocyclic systems (e.g., pyridine-piperidine derivatives in and ).
- Yield Optimization :
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques :
- HPLC : Quantify purity using a C18 column and UV detection (≥95% purity threshold; see for similar protocols).
- NMR : Confirm regiochemistry of the pyrazolo-pyrimidine core and piperidine substitution (¹H/¹³C NMR, 2D-COSY/HMBC).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₉H₂₀N₄O₂).
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (as in for pyrimidine derivatives).
Q. What are the key safety considerations during synthesis and handling?
Methodological Answer:
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., phosphodiesterases, kinases). Piperidine-carboxylic acid moieties often enhance binding to charged active sites .
- ADMET Prediction : SwissADME or ADMETlab2.0 to assess solubility (logP), metabolic stability, and blood-brain barrier penetration.
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories.
Q. How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
- Data Triangulation :
- Assay Reproducibility : Validate results in orthogonal assays (e.g., enzymatic vs. cell-based).
- Metabolite Screening : Use LC-MS to identify degradation products ( notes instability under heat/light).
- Structural Analog Comparison : Cross-reference with pyrazolo-pyrimidine derivatives (e.g., ) to isolate structure-activity relationships (SAR).
Q. What strategies are effective for improving aqueous solubility without compromising target affinity?
Methodological Answer:
- Structural Modifications :
- Introduce hydrophilic groups (e.g., carboxylate salts) at the piperidine-4-carboxylic acid position.
- Explore prodrug formulations (e.g., ester derivatives) for enhanced bioavailability.
- Co-Solvency : Use DMSO/PEG-400 mixtures in vitro ( reports solubility challenges in water).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
